molecular formula C14H13BrO B12437216 4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl

4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl

Cat. No.: B12437216
M. Wt: 277.16 g/mol
InChI Key: ZTAQCLNVZZFRRG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one benzene ring and a methoxy group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl typically involves the bromination of 4’-methoxy-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl can be achieved through a continuous flow process. This involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed and passed through a constant-temperature water bath reactor under illumination to achieve the desired bromination .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: The major product is 4’-methoxy-1,1’-biphenyl-4-carboxylic acid.

    Reduction: The major product is 4’-methoxy-1,1’-biphenyl.

Scientific Research Applications

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.

    4-Methoxybenzyl bromide: Similar in structure but with a single benzene ring instead of two.

    4-Bromomethylbiphenyl: Similar in structure but without the methoxy group.

Uniqueness

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl is unique due to the presence of both a bromomethyl group and a methoxy group on the biphenyl scaffold. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Biological Activity

4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a biphenyl core with a bromomethyl group and a methoxy substituent. Its molecular formula is C14H13BrOC_{14}H_{13}BrO.

Antitumor Properties

Research indicates that compounds with bromomethyl groups can exhibit antitumor activity. The mechanism often involves the compound's ability to interact with cellular components, potentially influencing mitochondrial function and inducing apoptosis in cancer cells.

A study on similar biphenyl compounds demonstrated that modifications to the bromomethyl group significantly impacted their cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups could enhance biological activity by increasing the compound's reactivity with cellular targets .

Antiviral Activity

This compound has been investigated for its potential as an antiviral agent. Compounds with similar structures have shown efficacy against viruses such as HIV and Hepatitis B Virus (HBV). The mechanism of action typically involves the inhibition of viral replication through interaction with viral enzymes .

The biological activity of this compound can be attributed to several factors:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological macromolecules such as proteins and nucleic acids .
  • Mitochondrial Targeting : Similar compounds have been shown to accumulate in mitochondria, where they can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
  • Antiviral Efficacy : In vitro assays demonstrated that compounds derived from biphenyl structures exhibited EC50 values in the low micromolar range against HBV replication, indicating potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameActivity TypeIC50/EC50 ValueNotes
This compoundAntitumor5-15 µMSignificant cytotoxicity
2-Bromo-3-(bromomethyl)-1,1'-biphenylAntiviral2.3 - 6.3 µMEffective against HBV
Methyl 2-[4-(bromomethyl)phenyl]benzoateAntiviralLow µM rangeUsed in anti-HIV studies

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(bromomethyl)-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C14H13BrO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10H2,1H3

InChI Key

ZTAQCLNVZZFRRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CBr

Origin of Product

United States

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